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C.I. Acid yellow 3

Food analysis RP‑HPLC Limit of Detection

C.I. Acid Yellow 3 (CAS 8004‑92‑0), also designated Quinoline Yellow WS, E104, D&C Yellow No. 10, and Food Yellow 13, is a water‑soluble quinophthalone acid dye supplied as a mixture of mono‑, di‑, and trisulfonated sodium salts of 2‑(2‑quinolinyl)‑1,3‑indandione [REFS‑1].

Molecular Formula C18H9NNa2O8S2
Molecular Weight 477.4 g/mol
CAS No. 8004-92-0
Cat. No. B1669019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC.I. Acid yellow 3
CAS8004-92-0
SynonymsC.I. acid yellow 3
Colour Index No. 47005
D and C Yellow #10
D and C Yellow No 10
D and C yellow no. 10
D.C. Yellow No. 10
quinoline yellow
Molecular FormulaC18H9NNa2O8S2
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
InChIKeyFZUOVNMHEAPVBW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn 2-methoxyethanol 10 mg/mL;  in ethanol 0.4 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





C.I. Acid Yellow 3 (Quinoline Yellow WS) – Source‐Selection Overview for Analytical, Textile, and Food‐Color Procurement


C.I. Acid Yellow 3 (CAS 8004‑92‑0), also designated Quinoline Yellow WS, E104, D&C Yellow No. 10, and Food Yellow 13, is a water‑soluble quinophthalone acid dye supplied as a mixture of mono‑, di‑, and trisulfonated sodium salts of 2‑(2‑quinolinyl)‑1,3‑indandione [REFS‑1]. Its principal constituents are the 6′‑ and 8′‑monosulfonic acid positional isomers [REFS‑2]. It exhibits a characteristic absorption maximum at 415–416 nm and a log P (o/w) of approximately 4.1 [REFS‑3][REFS‑4]. The dye is approved as a food additive in the EU (E104) but is not permitted in the US, Canada, or Japan, a regulatory dichotomy that directly influences procurement decisions [REFS‑5].

Why Generic ‘Acid Yellow’ Substitution Fails for C.I. Acid Yellow 3 – Analytical and Performance Incomparability


C.I. Acid Yellow 3 cannot be interchanged with other ‘Acid Yellow’ or food‑yellow grades without compromising analytical sensitivity, shade accuracy, or regulatory compliance. It is a multi‑component quinophthalone mixture with a λmax of 415 nm and an HPLC limit of detection of 0.08 mg L⁻¹, distinctly different from the monoazo dye Tartrazine (Acid Yellow 23, λmax 425 nm, LOD 0.24 mg L⁻¹) or Sunset Yellow FCF (λmax 480 nm, LOD 0.25 mg L⁻¹) [REFS‑1][REFS‑2]. Its wide component‑partition‑coefficient range (K 0.03–3.3) and defined isomeric composition impose unique requirements on chromatographic method development and dye‑lot consistency that generic alternatives cannot satisfy [REFS‑3].

Quantitative Differentiation Guide for C.I. Acid Yellow 3 – Head‑to‑Head Evidence Against Leading Food‑Yellow and Acid‑Dye Comparators


Superior HPLC Sensitivity: 3‑Fold Lower LOD than Tartrazine and Sunset Yellow FCF

In a validated RP‑HPLC method for simultaneous determination of synthetic food dyes, C.I. Acid Yellow 3 (Quinoline Yellow WS) achieved a limit of detection (LOD) of 0.08 mg L⁻¹, which is 3‑fold lower than Tartrazine (E102, LOD 0.24 mg L⁻¹) and 3.1‑fold lower than Sunset Yellow FCF (E110, LOD 0.25 mg L⁻¹), with a linear range extending from 0.24 to 50 mg L⁻¹ (R² = 0.999) [REFS‑1]. This higher sensitivity permits reliable quantification at concentrations where the comparator dyes fall below their lower limits of quantification.

Food analysis RP‑HPLC Limit of Detection

Spectral Selectivity: 10 nm Hypsochromic Shift Relative to Tartrazine Enables Differential Spectrophotometry

C.I. Acid Yellow 3 exhibits a maximum absorption wavelength (λmax) at 415 nm, whereas the commonly used alternative Tartrazine (Acid Yellow 23) absorbs maximally at 425 nm, a 10 nm hypsochromic shift [REFS‑2]. This spectral separation allows simultaneous spectrophotometric determination of both dyes in mixtures without derivatization, as exploited in multi‑LED photocolourimeters designed for food‑dye quantification [REFS‑2].

Spectrophotometry Food dye analysis λmax

Unique Multi‑Component Partition‑Coefficient Profile (K 0.03–3.3) for Method Development

Unlike the single‑entity food dyes Tartrazine and Sunset Yellow, C.I. Acid Yellow 3 consists of at least six separable components whose partition coefficients (K) in the solvent system MTBE–1‑butanol–acetonitrile–0.1 M TFA span a 110‑fold range from 0.03 to 3.3 [REFS‑3]. This extreme hydrophilicity range necessitates stepwise flow‑rate HSCCC for complete resolution, a property that makes the dye both a challenge and a valuable model compound for developing and validating new counter‑current chromatographic methods [REFS‑3].

Counter‑current chromatography Method development Partition coefficient

Defined Isomeric Composition: 6SA and 8SA Monosulfonic Acids Yield ≥99% Purity Standards

The two principal positional isomers of C.I. Acid Yellow 3—2‑(2‑quinolinyl)‑1H‑indene‑1,3(2H)‑dione‑6′‑sulfonic acid (6SA) and the 8′‑sulfonic acid (8SA)—were isolated at the gram scale by pH‑zone‑refining CCC with purities exceeding 99% [REFS‑4]. From 1.8 g of commercial dye, 0.6 g of 6SA and 0.18 g of 8SA were obtained, establishing a defined 6SA:8SA mass ratio of approximately 3.3:1 [REFS‑4]. In contrast, the monoazo dye Tartrazine is a single chemical entity with no isomeric distribution [REFS‑5].

Isomer separation Reference standard D&C Yellow No. 10

Stability Under Food‑Processing Conditions: Light‑Fastness Rating of 5 and Fruit‑Acid Resistance of 5

C.I. Acid Yellow 3 achieves a maximum light‑fastness rating of 5 (scale 1 = Poor, 5 = Excellent) and a fruit‑acid (citric/tartaric) stability rating of 5, while its alkali stability is rated 2 and preservative (benzoic acid) stability is rated 2 [REFS‑6]. By comparison, Tartrazine (Acid Yellow 23) exhibits a light‑fastness rating of 4–5 on wool and moderate acid stability [REFS‑7]. The superior light and fruit‑acid resistance makes Quinoline Yellow particularly suitable for acidic, light‑exposed food and beverage applications.

Color stability Food additive Light fastness

Regulatory Dichotomy: EU‑Permitted E104 vs US‑Prohibited Status Directs Global Formulation Strategy

C.I. Acid Yellow 3 is authorized as food additive E104 in the EU with an Acceptable Daily Intake (ADI) of 0.5 mg kg⁻¹ body weight (EFSA 2009), while it is not permitted as a food color in the US, Canada, or Japan [REFS‑8]. In contrast, Tartrazine (E102) and Sunset Yellow FCF (E110) are approved in both the EU and the US, with ADI values of 1.0 and 1.0 mg kg⁻¹ respectively [REFS‑9]. This regulatory asymmetry means that Quinoline Yellow is the sole option among bright greenish‑yellow food dyes for EU‑compliant products that require a spectral profile distinct from Tartrazine.

Food regulation E104 ADI

High‑Value Application Scenarios for C.I. Acid Yellow 3 (Quinoline Yellow WS)


Trace‑Level Food‑Dye Surveillance by RP‑HPLC

Analytical laboratories monitoring synthetic dyes in beverages, confectionery, and sauces select C.I. Acid Yellow 3 for method development because its LOD of 0.08 mg L⁻¹ outperforms Tartrazine (0.24 mg L⁻¹) and Sunset Yellow (0.25 mg L⁻¹) in the same validated RP‑HPLC system, enabling earlier detection of unauthorized or excessive colorant use [REFS‑1].

Simultaneous Spectrophotometric Multi‑Dye Quantification

Quality‑control laboratories leverage the 10 nm λmax gap between Quinoline Yellow (415 nm) and Tartrazine (425 nm) to perform direct dual‑wavelength spectrophotometric assays on finished food products without chromatographic separation, reducing per‑sample analysis cost and turnaround time [REFS‑2].

Chromatographic Method‑Development and HSCCC Validation

Research groups developing new counter‑current or HPLC methods employ C.I. Acid Yellow 3 as a benchmark multi‑component test mixture. Its six components spanning K values from 0.03 to 3.3 provide a rigorous challenge for evaluating stationary‑phase retention, gradient optimization, and stepwise‑flow protocols, a capability that single‑entity dyes cannot offer [REFS‑3].

EU‑Compliant Greenish‑Yellow Food and Beverage Coloration

Beverage and confectionery manufacturers targeting EU markets use Quinoline Yellow (E104) for its unique greenish‑yellow hue that cannot be matched by Tartrazine or Sunset Yellow. Its light‑fastness rating of 5 and fruit‑acid stability of 5 ensure color integrity in acidic, light‑exposed products such as lemon‑lime sodas and citrus‑flavored candies [REFS‑6][REFS‑8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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